

Technical Guide: Characterization and Purity Profiling of CAS 2161565-06-4

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Compound of Interest

Compound Name: 1-N-Fmoc-2-methylpropane-1,2-diamine HCl
Cat. No.: B8179563

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Compound: 1-N-Fmoc-propane-1,2-diamine hydrochloride Chemical Formula: C

H

ClN

O

Molecular Weight: 332.82 g/mol

Executive Summary

CAS 2161565-06-4 is the hydrochloride salt of 1-N-Fmoc-propane-1,2-diamine.^[1] Its structural utility lies in the orthogonal protection of the diamine motif: the primary amine at position 1 is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the amine at position 2 remains free (as a salt) for immediate derivatization. This orthogonality is pivotal for sequential synthesis strategies in drug development.

The primary challenges in characterizing this molecule are:

- Regio-selectivity: Distinguishing the 1-N-Fmoc isomer from the thermodynamically stable 2-N-Fmoc impurity.
- Fmoc Stability: Preventing premature deprotection during analysis.
- Enantiomeric Purity: Verifying the stereocenter at C2 if a chiral synthesis is employed.

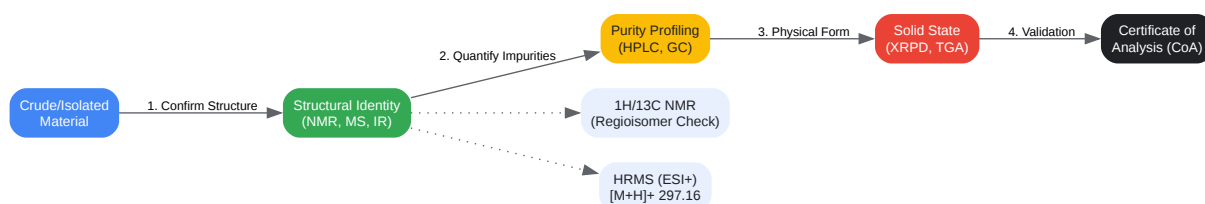
Chemical Identity & Structural Validation[2]

Structural Attributes

Attribute	Specification
Systematic Name	(9H-fluoren-9-yl)methyl (2-aminopropyl)carbamate hydrochloride
SMILES	<chem>CC(N)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl</chem>
Key Functional Groups	Carbamate (Fmoc), Primary Amine (Salt), Methyl (Chiral Center)
Solubility	Soluble in DMSO, Methanol, DMF.[2][3][4][5][6] Sparingly soluble in Water.

Analytical Strategy Workflow

The following diagram illustrates the logical flow for validating the identity and purity of the compound.



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Figure 1: Analytical workflow for CAS 2161565-06-4 characterization.

Detailed Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the regio-chemistry (1-N vs. 2-N protection).

- Solvent: DMSO-d

(Preferred for HCl salts to prevent exchange broadening).

- Key Diagnostic Signals (

¹H NMR, 400 MHz):

- Fmoc Group: Multiplets at

7.3 – 7.9 ppm (8H, aromatic) and

4.2 – 4.4 ppm (3H, CH-CH

of fluorenyl).

- Amine Protons: Broad singlet at

8.0 – 8.5 ppm (3H, -NH

) indicating the salt form.

- Regio-Assignment:

- 1-N-Fmoc (Target): The methylene protons (-CH

-NH-Fmoc) will appear as a multiplet coupled to the NH carbamate. The methine proton (-CH-NH

) will be deshielded.

- 2-N-Fmoc (Impurity): The methine proton would be attached to the Fmoc group, shifting its chemical shift significantly.

- Methyl Group: Doublet at

1.1 – 1.3 ppm.

High-Performance Liquid Chromatography (HPLC)

Objective: Quantify chemical purity and identify Fmoc-cleavage byproducts (e.g., dibenzofulvene).

Methodology:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to stabilize Fmoc).
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 265 nm (Fmoc absorption maximum) and 210 nm.
- Flow Rate: 1.0 mL/min.

Impurity Markers:

- Dibenzofulvene: A highly lipophilic degradation product resulting from Fmoc cleavage. Elutes late in the gradient.
- Free Diamine: Elutes in the void volume (highly polar).

Chiral Purity Analysis (If Stereochemistry is Critical)

Since the CAS refers to "propane-1,2-diamine" which contains a chiral center, the material may be racemic or enantiomerically enriched.

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
- Mobile Phase: Hexane : Ethanol : Diethylamine (80:20:0.1).

- Note: Use minimal base to prevent Fmoc cleavage; standard analytical runs are usually fast enough to avoid degradation, but checking stability is required. Alternatively, use immobilized chiral phases compatible with acidic modifiers.

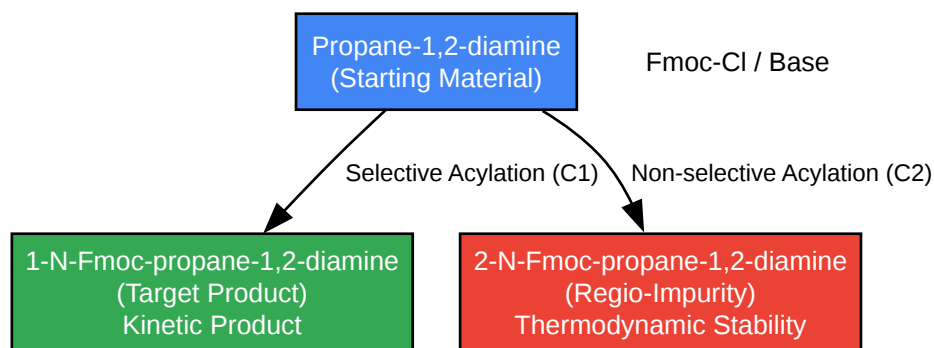
Impurity Profiling & Causality

Understanding the origin of impurities is essential for process control.

Impurity Type	Origin / Cause	Detection Strategy
Regioisomer (2-N-Fmoc)	Non-selective acylation during synthesis. Thermodynamic control favors the less sterically hindered amine, but kinetic control targets the primary 1-NH.	H NMR (Shift of methine H); HPLC (slight retention time difference).
Di-Fmoc Impurity	Over-acylation (reaction with 2 equivalents of Fmoc-Cl).	HPLC (Late eluting, very hydrophobic).
Dibenzofulvene	Base-catalyzed degradation of the Fmoc group (e.g., exposure to amines or basic workup).	HPLC (Distinct UV spectrum).
Free Diamine	Incomplete reaction or acid-catalyzed hydrolysis (rare under mild conditions).	LC-MS (Mass 74.12).

Regioisomer Formation Pathway

The following diagram details the competitive reaction pathways leading to the desired product versus the regioisomer.



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Figure 2: Competitive acylation pathways yielding the target and its regioisomer.

Handling and Stability Guidelines

- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture can induce hydrolysis over long periods.
- Solvent Compatibility:
 - Avoid: Primary/Secondary amines (Piperidine, Diethylamine) in solution, as these will rapidly cleave the Fmoc group via -elimination.
 - Preferred: DMF, DMSO, DCM, Methanol (with caution regarding transesterification if basic).
- Safety: The compound is an amine salt and likely an irritant. Standard PPE (gloves, goggles) is required.

References

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